1,3,4,6,7,9-hexabromo-2,3,4,5,6,7,8,9-octahydro-1H-cyclopenta[e]-as-indacene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3,4,6,7,9-Hexabromo-2,3,4,5,6,7,8,9-octahydro-1H-cyclopenta(e)as-indacene: is a brominated organic compound with the molecular formula C15H12Br6 .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1,3,4,6,7,9-hexabromo-2,3,4,5,6,7,8,9-octahydro-1H-cyclopenta(e)as-indacene typically involves the bromination of cyclopenta(e)as-indacene. The reaction is carried out in the presence of a brominating agent, such as bromine or N-bromosuccinimide, under controlled conditions to ensure selective bromination at the desired positions .
Industrial Production Methods: Industrial production of this compound may involve a multi-step process, starting with the synthesis of the cyclopenta(e)as-indacene core, followed by sequential bromination steps. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: 1,3,4,6,7,9-Hexabromo-2,3,4,5,6,7,8,9-octahydro-1H-cyclopenta(e)as-indacene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Reduction Reactions: The compound can be reduced to form less brominated derivatives.
Oxidation Reactions: Oxidative conditions can lead to the formation of brominated cyclopenta(e)as-indacene derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Major Products Formed:
- Substituted cyclopenta(e)as-indacene derivatives.
- Partially brominated cyclopenta(e)as-indacene derivatives.
- Oxidized brominated cyclopenta(e)as-indacene derivatives .
Wissenschaftliche Forschungsanwendungen
Chemistry: 1,3,4,6,7,9-Hexabromo-2,3,4,5,6,7,8,9-octahydro-1H-cyclopenta(e)as-indacene is used as a building block in the synthesis of complex organic molecules and polymers. Its high bromine content makes it a valuable precursor for the preparation of flame retardants and other brominated materials .
Biology and Medicine: Research is ongoing to explore the potential biological activities of this compound and its derivatives. Brominated compounds are known for their antimicrobial and anticancer properties, and 1,3,4,6,7,9-hexabromo-2,3,4,5,6,7,8,9-octahydro-1H-cyclopenta(e)as-indacene may exhibit similar activities .
Industry: In the industrial sector, this compound is used in the production of flame retardants, plastic additives, and other specialty chemicals. Its unique chemical properties make it suitable for applications in electronics, coatings, and adhesives .
Wirkmechanismus
The mechanism of action of 1,3,4,6,7,9-hexabromo-2,3,4,5,6,7,8,9-octahydro-1H-cyclopenta(e)as-indacene is primarily related to its bromine atoms. The bromine atoms can participate in various chemical reactions, such as halogen bonding and electron transfer processes, which can influence the compound’s reactivity and interactions with other molecules .
Molecular Targets and Pathways:
Halogen Bonding: The bromine atoms can form halogen bonds with electron-rich species, affecting the compound’s binding affinity and selectivity.
Electron Transfer: The presence of multiple bromine atoms can facilitate electron transfer processes, making the compound a potential candidate for redox reactions and electronic applications.
Vergleich Mit ähnlichen Verbindungen
1,2,3,4,5,6-Hexabromocyclohexane: Another brominated compound with a similar structure but different reactivity and applications.
1,1’-Biphenyl, 2,2’,4,4’,5,5’-hexabromo-: A brominated biphenyl compound with distinct chemical properties and uses.
Uniqueness: 1,3,4,6,7,9-Hexabromo-2,3,4,5,6,7,8,9-octahydro-1H-cyclopenta(e)as-indacene is unique due to its specific bromination pattern and the presence of the cyclopenta(e)as-indacene core. This unique structure imparts distinct chemical properties, making it valuable for specialized applications in materials science and organic electronics .
Eigenschaften
CAS-Nummer |
73255-12-6 |
---|---|
Molekularformel |
C15H12Br6 |
Molekulargewicht |
671.7 g/mol |
IUPAC-Name |
1,3,4,6,7,9-hexabromo-2,3,4,5,6,7,8,9-octahydro-1H-cyclopenta[e]-as-indacene |
InChI |
InChI=1S/C15H12Br6/c16-4-1-5(17)11-10(4)12-6(18)2-8(20)14(12)15-9(21)3-7(19)13(11)15/h4-9H,1-3H2 |
InChI-Schlüssel |
AQGDCXRHIJHQNU-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(C2=C3C(CC(C3=C4C(CC(C4=C2C1Br)Br)Br)Br)Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.